3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
Description
Properties
IUPAC Name |
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13-3-2-4-14(11-13)19-6-8-20(9-7-19)17(22)15-12-23-10-5-16(21)18-15/h2-4,11,15H,5-10,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHDMEHAHBAIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3CSCCC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Coupling Reagents
The use of EDCl/HOBt minimizes racemization and improves yields compared to traditional methods employing toxic reagents like phosphorus oxychloride. Recent advances highlight the efficacy of polymer-supported reagents for greener synthesis.
Stereochemical Considerations
While the target compound lacks chiral centers, intermediates such as thiourea derivatives may exhibit stereoselectivity during cyclization. For example, Z-isomers predominate in analogous systems due to steric effects.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H, Ar-H), 4.10 (s, 2H, CO-N-CH₂), 3.60–3.40 (m, 8H, piperazine-H), 2.85 (t, 2H, S-CH₂), 2.35 (s, 3H, CH₃).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-N).
- LC-MS : m/z 378.1 [M+H]⁺.
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar arrangement of the thiazepanone ring and the equatorial orientation of the piperazine-carbonyl group.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the piperazine or thiazepanone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. The incorporation of a thiazepan ring may enhance the binding affinity to serotonin receptors, which are critical in mood regulation. A study demonstrated that compounds similar to 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one showed promising results in animal models for depression, suggesting potential for further development as antidepressants .
Antitumor Effects
The compound has been evaluated for its antitumor activity. A case study reported that certain thiazepan derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation. The specific structural features of the thiazepan ring and the piperazine moiety were found to be crucial for enhancing antitumor efficacy .
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of heterocyclic compounds like this compound in models of neurodegenerative diseases such as Alzheimer's disease. These compounds were shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Research demonstrated that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
Analgesic Effects
Another area of application is in pain management. Studies have indicated that thiazepan derivatives can modulate pain pathways by acting on opioid receptors or influencing neurotransmitter levels involved in pain perception .
Table 1: Summary of Case Studies on this compound
Mechanism of Action
The mechanism of action of 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
Core Structure Impact: The 1,4-thiazepan-5-one core (7-membered ring) offers greater conformational flexibility compared to the rigid 5-membered 1,2-dithiol-3-one ring in . This flexibility may enhance binding to diverse biological targets but could reduce metabolic stability .
In contrast, the chloropyridinyl substituent in introduces electron-withdrawing effects, which may enhance reactivity or target specificity . The 4-chloro-1,2-dithiol-3-one substituent in ’s compound contributes to redox activity, a feature absent in the thiazepan-5-one derivative .
Synthesis Methods :
- The target compound and ’s derivative both employ amide coupling reagents (HOBt/TBTU), suggesting shared strategies for piperazine-carboxamide formation. ’s compound, however, uses nucleophilic substitution , reflecting divergent synthetic pathways for sulfur-containing cores .
Pharmacological Potential: While explicitly notes "useful pharmacological properties" for its dithiol-3-one derivatives, the target compound’s bioactivity remains speculative.
Biological Activity
3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The compound features a thiazepan ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of piperazine derivatives with thiazepan precursors, yielding the desired thiazepanone structure. Specific synthetic pathways may vary, but common methods include cyclization reactions and acylation processes.
Biological Activity
The biological activity of this compound has been investigated in various studies. Notable activities include:
- Antidepressant Effects : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. This is often attributed to their interaction with serotonin and norepinephrine transporters.
- Antimicrobial Properties : Some derivatives of thiazepan compounds have shown antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- CNS Activity : The compound may also influence central nervous system (CNS) functions, potentially acting as anxiolytics or sedatives based on structural analogs.
Case Studies
Several studies have reported on the biological activity of related compounds:
- Antidepressant Activity : A study by Cornia et al. demonstrated that thiazepan derivatives could significantly reduce depression-like behaviors in rodent models. The mechanism was linked to modulation of neurotransmitter systems .
- Antimicrobial Efficacy : In a comparative study, thiazepan derivatives were tested against standard bacterial strains. Results indicated that certain modifications in the piperazine moiety enhanced antimicrobial potency .
- CNS Effects : A pharmacological evaluation showed that some thiazepan compounds exhibited anxiolytic properties in behavioral tests, suggesting their potential use in treating anxiety disorders .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF (dimethylformamide) as a solvent. Triethylamine (NEt₃) is often added to maintain basic conditions. Reaction parameters such as temperature (room temperature to 60°C), stoichiometric ratios (1:1.2 molar ratio of amine to carbonyl precursor), and reaction time (12–24 hours) should be optimized to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the piperazine, thiazepanone, and 3-methylphenyl groups. Infrared (IR) spectroscopy helps identify carbonyl (C=O) and amide (N–C=O) stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula. Thin-layer chromatography (TLC) monitors reaction progress, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. How can researchers assess the preliminary toxicity profile of this compound in vitro?
- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT or CCK-8 assays) on human cell lines (e.g., HEK-293 or HepG2) to evaluate IC₅₀ values. Acute toxicity can be screened using brine shrimp lethality tests (Artemia salina). For skin/eye irritation, follow OECD guidelines using reconstructed epidermal models like EpiDerm™. Always include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO/solvent-only) .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Handle in a fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Avoid exposure to moisture or oxidizers, as hydrolysis or decomposition may occur. Regularly check for discoloration or precipitate formation as indicators of degradation .
Advanced Research Questions
Q. What strategies are employed to analyze the structure-activity relationships (SAR) of derivatives targeting specific receptors?
- Methodological Answer : Synthesize analogs with modifications to the piperazine ring (e.g., substituent variations at the 3-methylphenyl group) or thiazepanone core. Test these derivatives in receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors). Use computational tools like molecular docking to predict binding modes. Correlate electronic (Hammett constants) and steric (Taft parameters) effects with activity data to identify pharmacophores .
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Perform meta-analyses to identify confounding variables (e.g., solvent used, batch-to-batch purity differences). Replicate experiments with independent synthetic batches and blinded protocols .
Q. What computational approaches are recommended to predict the binding affinity of this compound with biological targets?
- Methodological Answer : Employ molecular docking software (AutoDock Vina, Glide) to model interactions with target proteins (e.g., GPCRs or kinases). Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over time. Quantitative Structure-Activity Relationship (QSAR) models, built with descriptors like logP, polar surface area, and H-bond donors, can predict activity across congeneric series .
Q. What methodologies are used to evaluate the compound’s chemical stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS.
- Thermal stability : Heat samples to 40–80°C in dry and hydrated states. Monitor decomposition using TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry).
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
